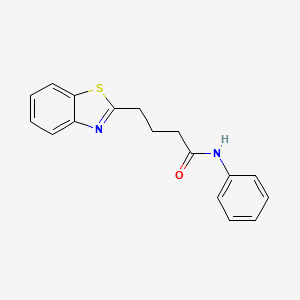

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXGLIWULKBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330046 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

539807-79-9 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method is the reaction of 2-aminobenzenethiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring undergoes oxidation at the sulfur atom, while the amide group remains stable under mild conditions.

Key Findings :

-

Hydrogen peroxide selectively oxidizes the sulfur atom to sulfoxide without affecting the amide group .

-

Stronger oxidants like KMnO₄ produce sulfones but may degrade the phenylbutanamide chain at elevated temperatures.

Reduction Reactions

The amide group is reduced to an amine, while the benzothiazole ring remains intact under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 hr | N-Phenylbutanamine derivative | |

| NaBH₄/CuCl₂ | Methanol, 50°C, 3 hr | Partial reduction to secondary amine |

Mechanistic Insight :

-

LiAlH₄ selectively reduces the amide carbonyl to a methylene group, yielding a primary amine .

-

NaBH₄ with CuCl₂ facilitates partial reduction, forming a secondary amine intermediate.

Substitution Reactions

The chloro or methoxy substituents on the benzothiazole ring undergo nucleophilic substitution.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN₃/DMF | 80°C, 12 hr | Azide-substituted benzothiazole | |

| KSCN | Acetonitrile, reflux, 8 hr | Thiocyanate derivative | |

| NH₂NH₂ | Ethanol, 70°C, 6 hr | Hydrazine adduct |

Notable Observations :

-

Azide substitution proceeds via an SNAr mechanism due to the electron-withdrawing nature of the benzothiazole ring.

-

Thiocyanate formation is favored in polar aprotic solvents like DMF .

Hydrolysis Reactions

The amide bond resists hydrolysis under acidic/basic conditions unless subjected to extreme environments.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl (6M) | Reflux, 24 hr | Benzoic acid + 4-aminophenylbutanamide | |

| NaOH (10%) | Ethanol/H₂O, 100°C, 12 hr | Degraded thiazole ring + aniline |

Stability Profile :

-

Acidic hydrolysis cleaves the amide bond but degrades the benzothiazole ring at prolonged reaction times .

-

Basic conditions destabilize the thiazole moiety, leading to ring-opening.

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration and halogenation at the para position.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Nitro-N-phenylbutanamide derivative | |

| Br₂/FeBr₃ | CH₂Cl₂, RT, 2 hr | 4-Bromo-N-phenylbutanamide derivative |

Regioselectivity :

-

Nitration occurs exclusively at the para position due to steric hindrance from the benzothiazole group.

-

Bromination requires Lewis acid catalysts for efficient electrophilic activation .

Cross-Coupling Reactions

The benzothiazole ring participates in palladium-catalyzed coupling reactions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Toluene, 110°C, 8 hr | Biaryl derivatives | |

| CuI, TMEDA | DMF, 80°C, 6 hr | Alkynylated benzothiazole |

Catalytic Efficiency :

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties

Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer

Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide, highlighting variations in substituents and their implications:

Key Observations :

- Sulfur-containing linkers (e.g., sulfanyl in ) may enhance lipophilicity and membrane permeability compared to the butanamide chain in the target compound.

- Triazole hybrids (e.g., ) exhibit superior antibacterial activity due to synergistic electronic effects between triazole and benzothiazole moieties.

Physicochemical Properties

Comparative physicochemical data reveal critical differences in solubility, bioavailability, and drug-likeness:

Key Observations :

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzothiazole moiety followed by the amidation with phenylbutanoic acid derivatives. The reaction conditions, such as temperature and pH, are crucial for optimizing yield and purity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, highlighting its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These compounds modulate inflammatory responses by inhibiting key signaling pathways like STAT3 and NF-κB, which are critical in the pathogenesis of inflammation .

2. Anticonvulsant Properties

In animal models, related benzothiazole derivatives have demonstrated anticonvulsant activity. The mechanism is believed to involve modulation of GABA receptors, which play a crucial role in neuronal excitability. For example, one study reported that a similar compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting a potential application in epilepsy treatment .

3. Antitumor Activity

Compounds containing benzothiazole structures have shown promise as antitumor agents. They exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving DNA interaction and inhibition of cell proliferation. Notably, certain derivatives have demonstrated higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating their potential for further development as anticancer drugs .

4. Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been documented. They display activity against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in treating bacterial infections. The compounds' mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

The mechanisms underlying the biological activities of this compound are diverse:

Anti-inflammatory Mechanism:

The compound inhibits the activation of NF-kB and STAT3 pathways, leading to decreased expression of inflammatory cytokines.

Anticonvulsant Mechanism:

It enhances GABAergic transmission through interactions with GABA receptors, stabilizing neuronal excitability.

Antitumor Mechanism:

The compound binds to DNA, disrupting replication processes and inducing apoptosis in cancer cells.

Antimicrobial Mechanism:

It interferes with bacterial cell wall synthesis and essential metabolic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.